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molecular formula C17H29Cl2NO B1663598 Meridia CAS No. 125494-59-9

Meridia

Cat. No. B1663598
M. Wt: 334.3 g/mol
InChI Key: KFNNPQDSPLWLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068440

Procedure details

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride (10 g) was dissolved in a boiling mixture of acetone (110 ml) and water (1.2 ml). The solution was filtered whilst hot and the volume of the filtrate reduced by the removal by distillation of 80 ml of solvent. The product was collected from the cooled concentrate by filtration and dried in vacuo at ambient temperature to give N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate (m.p. 195° C.).
Name
N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4].CC(C)=[O:23]>O>[OH2:23].[ClH:20].[CH3:2][N:3]([CH:5]([C:10]1([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:13][CH2:12][CH2:11]1)[CH2:6][CH:7]([CH3:9])[CH3:8])[CH3:4] |f:0.1,4.5.6|

Inputs

Step One
Name
N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.CN(C)C(CC(C)C)C1(CCC1)C1=CC=C(C=C1)Cl
Name
Quantity
110 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered whilst hot and the volume of the filtrate
CUSTOM
Type
CUSTOM
Details
reduced by the removal by distillation of 80 ml of solvent
CUSTOM
Type
CUSTOM
Details
The product was collected from the cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ambient temperature

Outcomes

Product
Name
N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate
Type
product
Smiles
O.Cl.CN(C)C(CC(C)C)C1(CCC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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